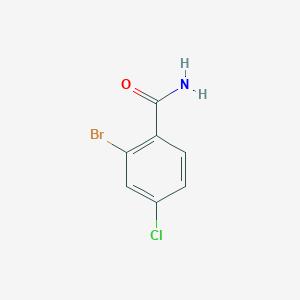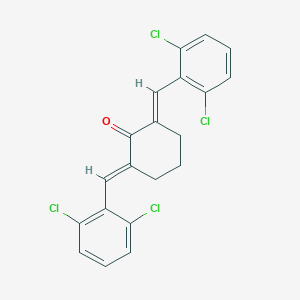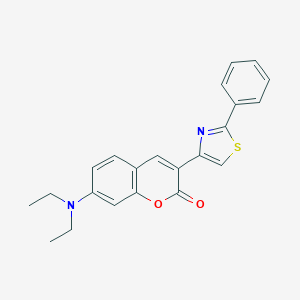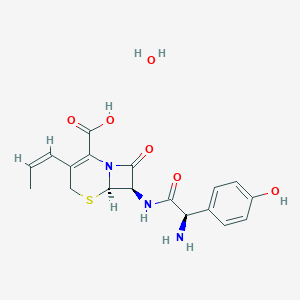![molecular formula C19H13NO4 B188493 N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide CAS No. 6062-41-5](/img/structure/B188493.png)
N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide, also known as 'C21', is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. C21 belongs to the class of chromene-based compounds and has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of C21 is not fully understood. However, studies have suggested that it exerts its anti-inflammatory and antioxidant effects by modulating the activity of various signaling pathways, such as the NF-κB and Nrf2 pathways. C21 has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory process.
Biochemical and Physiological Effects:
C21 has been found to exert various biochemical and physiological effects in vitro and in vivo. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). C21 has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using C21 in lab experiments is its relatively low toxicity compared to other anti-inflammatory and antioxidant compounds. It is also relatively easy to synthesize and has good stability under physiological conditions. However, one of the limitations of using C21 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of C21. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with other anticancer agents. Further studies are also needed to elucidate the mechanism of action of C21 and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of C21 involves the reaction of furfural with 2-hydroxyacetophenone in the presence of a base, followed by the condensation of the resulting product with 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. The final product is obtained by the reaction of the intermediate compound with 2-amino-benzoic acid under reflux conditions.
Wissenschaftliche Forschungsanwendungen
C21 has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. C21 has also been found to possess antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
6062-41-5 |
|---|---|
Molekularformel |
C19H13NO4 |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide |
InChI |
InChI=1S/C19H13NO4/c21-18(20-11-13-5-3-9-23-13)16-10-15-14-6-2-1-4-12(14)7-8-17(15)24-19(16)22/h1-10H,11H2,(H,20,21) |
InChI-Schlüssel |
ZEXZHUPOEBZJDC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NCC4=CC=CO4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NCC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















